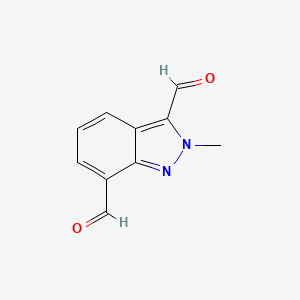
2-(piperidin-4-yl)-1H-indole hydrochloride
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(piperidin-4-yl)-1H-indole hydrochloride, focusing on six unique fields:
Pharmaceutical Development
2-(Piperidin-4-yl)-1H-indole hydrochloride: is a significant compound in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the synthesis of various derivatives that can be tested for therapeutic properties. Research has shown that piperidine derivatives, including this compound, are crucial in designing drugs for treating neurological disorders, cardiovascular diseases, and cancer .
Neuropharmacology
In neuropharmacology, 2-(piperidin-4-yl)-1H-indole hydrochloride is studied for its potential effects on the central nervous system. Its indole moiety is known to interact with serotonin receptors, making it a candidate for developing treatments for depression, anxiety, and other mood disorders. Additionally, its piperidine component can influence dopamine pathways, which are relevant in Parkinson’s disease research .
Anti-Inflammatory Agents
This compound has shown promise as a precursor for synthesizing anti-inflammatory agents. Research indicates that derivatives of 2-(piperidin-4-yl)-1H-indole hydrochloride can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties make it a valuable candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Research
In cancer research, 2-(piperidin-4-yl)-1H-indole hydrochloride is explored for its potential to inhibit cancer cell proliferation. Its derivatives have been studied for their ability to interfere with cell signaling pathways that are crucial for tumor growth and metastasis. Specifically, compounds derived from this molecule have shown activity against breast cancer, lung cancer, and leukemia cells .
Synthetic Chemistry
The compound is also valuable in synthetic chemistry as a versatile intermediate. Its structure allows for various chemical modifications, making it a useful starting material for synthesizing complex organic molecules. Researchers utilize 2-(piperidin-4-yl)-1H-indole hydrochloride in developing new synthetic methodologies and exploring reaction mechanisms .
Biochemical Research
In biochemical research, 2-(piperidin-4-yl)-1H-indole hydrochloride is used to study enzyme interactions and protein-ligand binding. Its unique structure enables it to act as a probe in biochemical assays, helping scientists understand the behavior of biological macromolecules. This application is crucial for drug discovery and the development of new therapeutic strategies .
Wirkmechanismus
Target of Action
The primary target of 2-(piperidin-4-yl)-1H-indole hydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This compound, particularly its piperidine moiety, has been found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Mode of Action
The compound interacts with its target, IKKb, through a stable hydrophobic interaction. This interaction likely alters the function of IKKb, potentially inhibiting its activity
Biochemical Pathways
Therefore, it can be inferred that the compound may influence this pathway through its interaction with IKKb .
Result of Action
It has been suggested that the compound may have better ikkb inhibitory properties than the reference drug . This could potentially lead to alterations in the NF-kappa-B signaling pathway and subsequent cellular responses.
Safety and Hazards
The safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure and intended use. General safety measures for handling such compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Zukünftige Richtungen
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field continues to be an active area of research, with many potential future directions.
Eigenschaften
IUPAC Name |
2-piperidin-4-yl-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVRUYMCZIJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-1H-indole hydrochloride | |
CAS RN |
1803600-40-9 | |
| Record name | 1H-Indole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



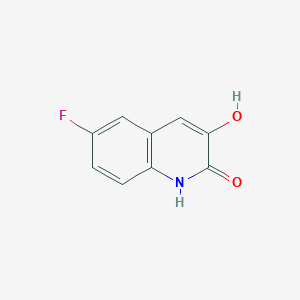

![[1,1':4',1''-Terphenyl]-4-carboxaldehyde](/img/structure/B3048647.png)
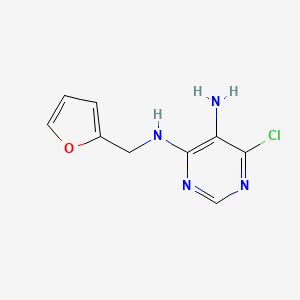
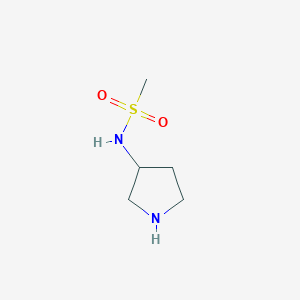

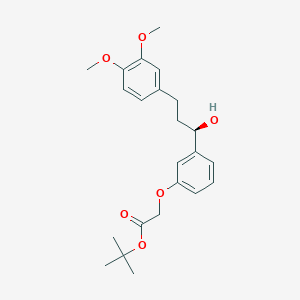



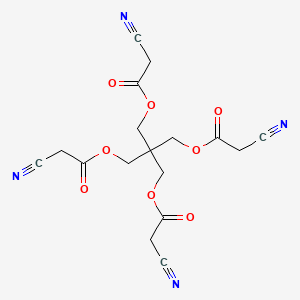

![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B3048664.png)
